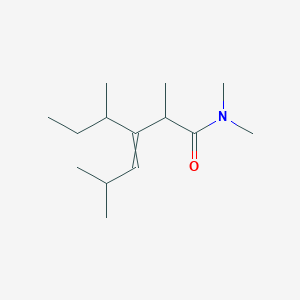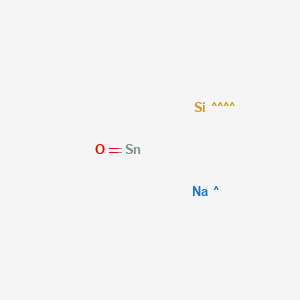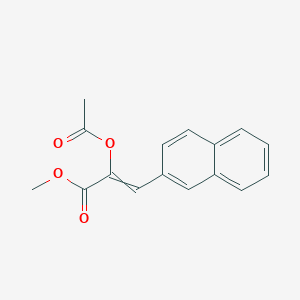
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is an organic compound with the molecular formula C24H30Br2N2O2 It is a derivative of benzene, featuring two bromine atoms and two octyloxy groups attached to the benzene ring, along with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile typically involves the bromination of 2,5-dihydroxyterephthalonitrile followed by the alkylation with octyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts are typically used along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would introduce an aryl group.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile has several applications in scientific research:
Organic Electronics: It can be used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound’s structural properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism by which 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive or semiconductive materials. The bromine atoms and cyano groups can participate in various interactions, influencing the electronic properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
- 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
Uniqueness
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which provide distinct reactivity and electronic properties. The octyloxy groups also contribute to its solubility and processability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
922551-56-2 |
|---|---|
Molekularformel |
C24H34Br2N2O2 |
Molekulargewicht |
542.3 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-dioctoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C24H34Br2N2O2/c1-3-5-7-9-11-13-15-29-23-19(17-27)22(26)24(20(18-28)21(23)25)30-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
PTLWCUWNLLWJER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1Br)C#N)OCCCCCCCC)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


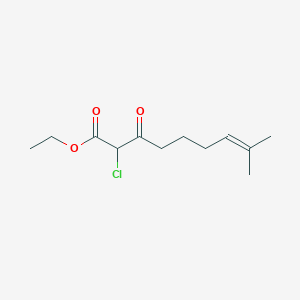
![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)


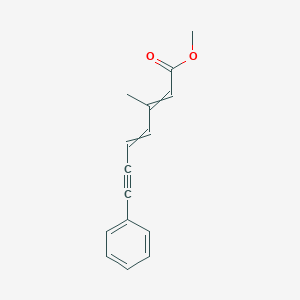
![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
